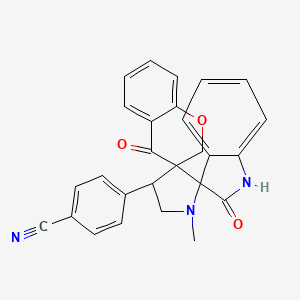
chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3"-oxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3"-oxindole is a useful research compound. Its molecular formula is C27H21N3O3 and its molecular weight is 435.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chroman-4'-one-3'-spiro-3-N-methyl-4-(4-cyanophenyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which is characterized by the following components:
- Chroman moiety : A bicyclic structure that contributes to its pharmacological properties.
- Pyrrolidine ring : Enhances interaction with biological targets.
- Cyanophenyl group : Provides additional electronic properties that may influence biological activity.
The IUPAC name for this compound is this compound, and it has been studied for its potential in various therapeutic areas.
Anticancer Properties
Recent studies have indicated that chroman derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines. The spirocyclic structure is believed to enhance binding affinity to target proteins involved in cancer progression.
Case Study : In vitro evaluations demonstrated that derivatives of chroman compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research into related pyrrole derivatives has shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that chroman derivatives could be explored for their antibacterial potential.
The biological activity of chroman-4'-one derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism and bacterial resistance mechanisms.
- Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways critical for cell proliferation and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chroman derivatives. Key findings include:
- The presence of the spirocyclic structure enhances selectivity and potency against specific targets.
- Modifications on the cyanophenyl group can significantly alter the compound's electronic properties, affecting its binding affinity and overall efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Spirocyclic Structure | Increased binding affinity |
| Cyanophenyl Substitution | Alters electronic properties |
| Pyrrolidine Ring | Enhances interaction with biological targets |
特性
InChI |
InChI=1S/C27H21N3O3/c1-30-15-21(18-12-10-17(14-28)11-13-18)26(16-33-23-9-5-2-6-19(23)24(26)31)27(30)20-7-3-4-8-22(20)29-25(27)32/h2-13,21H,15-16H2,1H3,(H,29,32) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOFJBOCYGMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














